Cyclooct-4-ene carboxylic acid
Overview
Description
Cyclooct-4-ene carboxylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis : Carboxylic acids, including derivatives of cyclooct-4-ene carboxylic acid, can tune the selectivity and activity of catalysts. For example, they are used in cis-dihydroxylation and epoxidation of alkenes (de Boer et al., 2005). Additionally, this compound derivatives have been synthesized for use in various organic compounds (Cong & Yao, 2006).
Chemical Building Blocks : Certain derivatives, like 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid, serve as promising building blocks for a variety of compounds (Grellepois et al., 2012). These building blocks are crucial in the development of new materials and pharmaceuticals.
Medicinal Chemistry : this compound derivatives have potential in medicinal chemistry. For instance, Pyrrolidino enaminones, which contain a carboxylic acid chain, have shown effectiveness in inhibiting cyclooxygenase, an enzyme relevant in inflammation and pain (Dannhardt et al., 1997).
Polymer Science : Alicyclic polymers synthesized from these compounds have applications in photoresist technologies, highlighting their role in advanced manufacturing and materials science (Okoroanyanwu et al., 1998).
Bioconjugation and Biocatalysis : In biochemistry, carboxylic acids play a role in bioconjugation, where they are used to form amide bonds in aqueous media (Nakajima & Ikada, 1995). This is crucial in the development of biologically active molecules and drug development.
Environmental Applications : The metabolism of cyclohexane carboxylate and cyclohex-1-ene carboxylate by certain microorganisms demonstrates potential applications in environmental biotechnology, potentially aiding in reducing greenhouse gas emissions (Elshahed et al., 2001).
properties
IUPAC Name |
cyclooct-4-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJSFMMHUAFBLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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